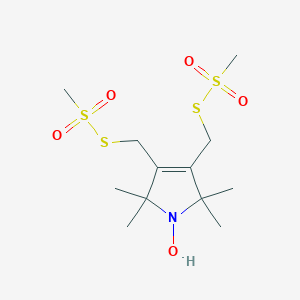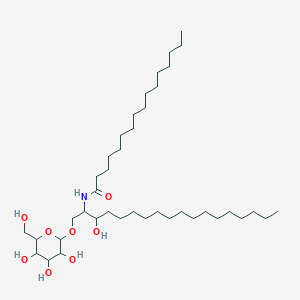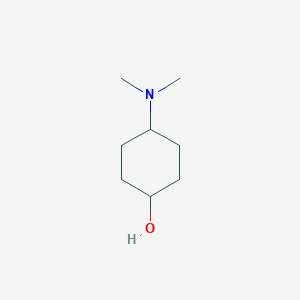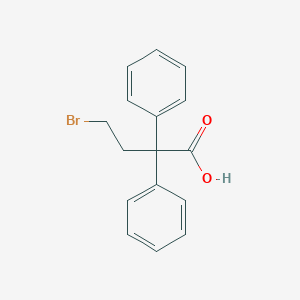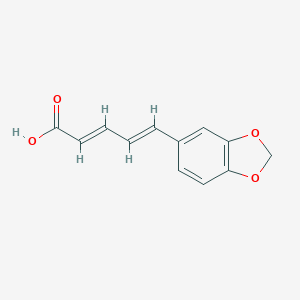![molecular formula C18H30Cl3O6P B022334 Tris[3-(allyloxy)-2-chloropropyl] phosphite CAS No. 19865-30-6](/img/structure/B22334.png)
Tris[3-(allyloxy)-2-chloropropyl] phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[3-(allyloxy)-2-chloropropyl] phosphite, also known as TACP, is a phosphite ester that has gained attention in recent years due to its potential use in various fields, including polymer chemistry, material science, and biomedical research. TACP has a unique chemical structure that makes it a valuable compound for many applications.
Mecanismo De Acción
Tris[3-(allyloxy)-2-chloropropyl] phosphite is believed to act as a radical scavenger, reacting with free radicals that are generated during the degradation of polymers. This prevents the formation of new radicals and slows down the degradation process, leading to increased stability and longevity of the material.
Biochemical and Physiological Effects:
While Tris[3-(allyloxy)-2-chloropropyl] phosphite has not been extensively studied for its biochemical and physiological effects, some research has suggested that it may have antioxidant properties. This could have potential implications for its use in biomedical research and drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tris[3-(allyloxy)-2-chloropropyl] phosphite in lab experiments is its ease of synthesis and availability. It is also relatively stable and has a long shelf life. However, Tris[3-(allyloxy)-2-chloropropyl] phosphite may not be suitable for all applications, as its effectiveness as a stabilizer or flame retardant may vary depending on the specific material being used.
Direcciones Futuras
There are many potential future directions for research on Tris[3-(allyloxy)-2-chloropropyl] phosphite. One area of interest is its use as a stabilizer for biodegradable polymers, which could have important implications for reducing plastic waste. Additionally, further investigation into its potential antioxidant properties could lead to the development of new drugs or therapies. Finally, Tris[3-(allyloxy)-2-chloropropyl] phosphite could be explored as a potential flame retardant for textiles and other materials, which would have important safety implications.
Métodos De Síntesis
Tris[3-(allyloxy)-2-chloropropyl] phosphite can be synthesized through a simple one-pot reaction using allyl alcohol, 3-chloropropyl phosphite, and a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Tris[3-(allyloxy)-2-chloropropyl] phosphite as a white crystalline solid.
Aplicaciones Científicas De Investigación
Tris[3-(allyloxy)-2-chloropropyl] phosphite has been extensively studied for its potential use as a stabilizer for polyolefins and other polymers. It has been shown to improve the thermal stability and UV resistance of these materials, making them more durable and long-lasting. Tris[3-(allyloxy)-2-chloropropyl] phosphite has also been investigated as a flame retardant, due to its ability to suppress the combustion of materials.
Propiedades
Número CAS |
19865-30-6 |
|---|---|
Nombre del producto |
Tris[3-(allyloxy)-2-chloropropyl] phosphite |
Fórmula molecular |
C18H30Cl3O6P |
Peso molecular |
479.8 g/mol |
Nombre IUPAC |
tris(2-chloro-3-prop-2-enoxypropyl) phosphite |
InChI |
InChI=1S/C18H30Cl3O6P/c1-4-7-22-10-16(19)13-25-28(26-14-17(20)11-23-8-5-2)27-15-18(21)12-24-9-6-3/h4-6,16-18H,1-3,7-15H2 |
Clave InChI |
KIJPXDAIDVAZHQ-UHFFFAOYSA-N |
SMILES |
C=CCOCC(COP(OCC(COCC=C)Cl)OCC(COCC=C)Cl)Cl |
SMILES canónico |
C=CCOCC(COP(OCC(COCC=C)Cl)OCC(COCC=C)Cl)Cl |
Otros números CAS |
19865-30-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




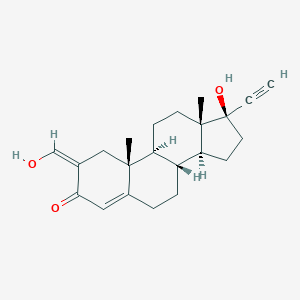
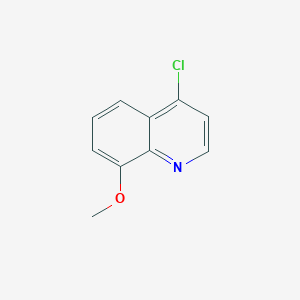
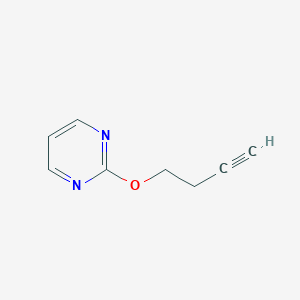

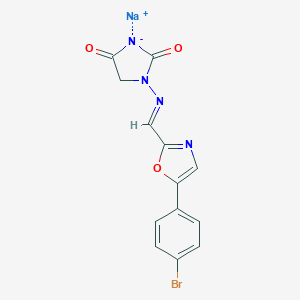
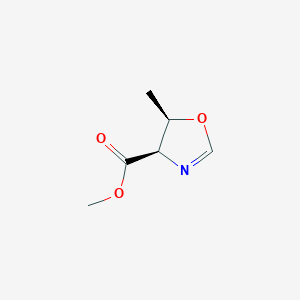
![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)
